2-Methoxyethyl 2-[(2,3-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-Methoxyethyl 2-[(2,3-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1065773
InChI: InChI=1S/C19H19F2NO4S/c1-25-9-10-26-19(24)15-11-5-2-3-8-14(11)27-18(15)22-17(23)12-6-4-7-13(20)16(12)21/h4,6-7H,2-3,5,8-10H2,1H3,(H,22,23)
SMILES: COCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C(=CC=C3)F)F
Molecular Formula: C19H19F2NO4S
Molecular Weight: 395.4 g/mol

2-Methoxyethyl 2-[(2,3-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.:

Inhibitors

Cat. No.: VC1065773

Molecular Formula: C19H19F2NO4S

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyethyl 2-[(2,3-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -

Molecular Formula C19H19F2NO4S
Molecular Weight 395.4 g/mol
IUPAC Name 2-methoxyethyl 2-[(2,3-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C19H19F2NO4S/c1-25-9-10-26-19(24)15-11-5-2-3-8-14(11)27-18(15)22-17(23)12-6-4-7-13(20)16(12)21/h4,6-7H,2-3,5,8-10H2,1H3,(H,22,23)
Standard InChI Key SRRSNEBOZVMQQJ-UHFFFAOYSA-N
SMILES COCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C(=CC=C3)F)F
Canonical SMILES COCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C(=CC=C3)F)F

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator